Cas no 120512-03-0 (Anastrozole Monoamide)

Anastrozole Monoamide Chemical and Physical Properties
Names and Identifiers
-
- Anastrozole Impurity 9
- Anastrozole Monoacid Monoamide
- Z7Y9LKN9FT
- Anastrozole monoamide
- 3-(1-Cyano-1-methylethyl)-alpha,alpha-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzeneacetamide
- Benzeneacetamide, 3-(1-cyano-1-methylethyl)-alpha,alpha-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-
- Unii-Z7Y9lkn9FT
- Anastrozole IMpurity (3-(1-Cyano-1-Methylethyl)-alfa,alfa-diMethyl-5-(1H-,1,2,4-triazole-1-ylMethyl)-benzeneacetaMide)
- Anastrozole Monoamide
-
- Inchi: 1S/C17H21N5O/c1-16(2,9-18)13-5-12(8-22-11-20-10-21-22)6-14(7-13)17(3,4)15(19)23/h5-7,10-11H,8H2,1-4H3,(H2,19,23)
- InChI Key: PTMXOEDIIUCXST-UHFFFAOYSA-N
- SMILES: O=C(C(C)(C)C1C=C(CN2C=NC=N2)C=C(C=1)C(C#N)(C)C)N
Computed Properties
- Exact Mass: 311.17461031 g/mol
- Monoisotopic Mass: 311.17461031 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 493
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 97.6
- Molecular Weight: 311.4
- XLogP3: 1.9
Experimental Properties
- Melting Point: 137-139°C
- Solubility: DMSO (Slightly), Methanol (Slightly)
Anastrozole Monoamide Security Information
- Storage Condition:Amber Vial, -20°C Freezer, Under inert atmosphere
Anastrozole Monoamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A637325-50mg |
Anastrozole Monoamide |
120512-03-0 | 50mg |
$ 560.00 | 2023-04-19 | ||
TRC | A637325-10mg |
Anastrozole Monoamide |
120512-03-0 | 10mg |
$ 159.00 | 2023-04-19 | ||
TRC | A637325-25mg |
Anastrozole Monoamide |
120512-03-0 | 25mg |
$ 295.00 | 2023-04-19 | ||
TRC | A637325-100mg |
Anastrozole Monoamide |
120512-03-0 | 100mg |
$ 1250.00 | 2023-04-19 |
Anastrozole Monoamide Related Literature
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
Additional information on Anastrozole Monoamide
Professional Introduction to Anastrozole Monoamide (CAS No: 120512-03-0)
Anastrozole Monoamide, with the chemical identifier CAS No: 120512-03-0, is a compound of significant interest in the field of pharmaceutical chemistry and oncology. This compound belongs to the class of aromatase inhibitors, which have been widely studied for their therapeutic potential in the treatment of hormone receptor-positive breast cancer. The molecular structure of Anastrozole Monoamide exhibits a unique configuration that contributes to its potent inhibitory effects on aromatase enzymes, thereby reducing the conversion of androgens to estrogens. This mechanism of action has made it a cornerstone in the management of advanced breast cancer, particularly in postmenopausal women.
The development and optimization of Anastrozole Monoamide have been driven by extensive research aimed at improving therapeutic efficacy while minimizing side effects. Recent advancements in computational chemistry and molecular modeling have allowed researchers to better understand the interactions between Anastrozole Monoamide and its biological targets. These studies have highlighted the importance of specific amino acid residues in the binding pocket of aromatase, which are critical for the compound's inhibitory activity. By fine-tuning these interactions, scientists have been able to enhance the potency and selectivity of Anastrozole Monoamide, making it a more effective therapeutic agent.
In clinical settings, Anastrozole Monoamide has demonstrated remarkable success in treating hormone receptor-positive breast cancer. Its ability to significantly lower estrogen levels has led to improved patient outcomes, including increased progression-free survival and reduced risk of recurrence. The compound's favorable pharmacokinetic profile, characterized by high bioavailability and a long half-life, allows for once-daily dosing, enhancing patient compliance. Furthermore, its well-established safety profile has made it a preferred choice for long-term treatment regimens.
Recent clinical trials have also explored the potential applications of Anastrozole Monoamide in other oncological conditions. For instance, studies have investigated its role in preventing gynecomastia, a common side effect of androgen deprivation therapy in prostate cancer patients. The findings suggest that Anastrozole Monoamide may help mitigate this side effect by inhibiting estrogen biosynthesis. Additionally, research is ongoing to evaluate its efficacy in combination therapies with other targeted agents, aiming to improve overall treatment responses in advanced cancers.
The synthesis and characterization of Anastrozole Monoamide (CAS No: 120512-03-0) involve sophisticated chemical methodologies that ensure high purity and yield. Advanced synthetic routes have been developed to optimize the production process, incorporating green chemistry principles to minimize environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structural integrity and purity of the final product. These analytical methods are crucial for ensuring that Anastrozole Monoamide meets stringent pharmaceutical standards before being used in clinical applications.
The pharmacological properties of Anastrozole Monoamide are further supported by preclinical studies that have elucidated its mechanism of action at a molecular level. These studies have revealed that Anastrozole Monoamide not only inhibits aromatase but also exhibits anti-proliferative effects on cancer cells through additional pathways. For example, research has shown that it can modulate signaling pathways involved in cell cycle regulation and apoptosis. This multifaceted approach contributes to its overall therapeutic efficacy and underscores its potential as a versatile anti-cancer agent.
As our understanding of cancer biology continues to evolve, new opportunities for utilizing Anastrozole Monoamide are emerging. Investigational studies are exploring its role in personalized medicine, where it can be tailored to individual patient profiles based on genetic markers and tumor characteristics. Additionally, research is being conducted to develop novel derivatives of Anastrozole Monoamide with enhanced properties such as improved solubility or targeted delivery systems. These innovations hold promise for expanding the therapeutic applications of this compound beyond breast cancer.
The regulatory landscape for Anastrozole Monoamide (CAS No: 120512-03-0) is well-established, with regulatory agencies worldwide having approved it for use in various clinical settings. The compound's safety and efficacy have been rigorously evaluated through comprehensive clinical trials, which have provided robust evidence supporting its use as a standard-of-care treatment option. Regulatory bodies continue to monitor post-marketing surveillance data to ensure long-term safety and effectiveness, ensuring that patients receive optimal care.
In conclusion, Anastrozole Monoamide, identified by CAS No: 120512-03-0, represents a significant advancement in the treatment of hormone receptor-positive breast cancer. Its unique molecular structure, potent inhibitory effects on aromatase enzymes, and favorable pharmacokinetic profile make it an invaluable therapeutic agent. Ongoing research continues to uncover new applications and refine treatment strategies involving Anastrozole Monoamide, solidifying its role as a cornerstone in modern oncology. As scientific understanding progresses, we can anticipate further developments that will enhance its therapeutic potential and improve patient outcomes.
120512-03-0 (Anastrozole Monoamide) Related Products
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 4964-69-6(5-Chloroquinaldine)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)




